7-Methylquinoline-8-sulfonamide

Description

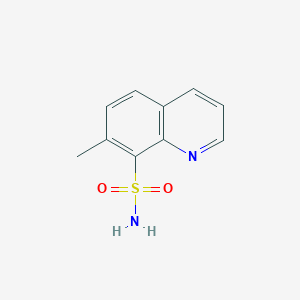

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPQGRXWDQLDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-87-3 | |

| Record name | 7-methylquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Versatile Sulfonamide Functional Group

Role of Sulfonamide Functional Group in Molecular Design and Biological Activity

The sulfonamide group is a key component in a wide range of therapeutic agents due to its unique chemical properties. wikipedia.org It can act as a bioisostere for carboxylic acids and amides, offering improved metabolic stability. researchgate.netnih.gov The tetrahedral geometry and the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding allow for strong and specific interactions with biological receptors. researchgate.net

Initially recognized for their revolutionary antibacterial effects, sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.orgajchem-b.com Beyond their antimicrobial applications, sulfonamides are integral to drugs with diverse pharmacological actions, including:

Diuretics: Thiazide diuretics like hydrochlorothiazide (B1673439) and loop diuretics such as furosemide (B1674285) contain the sulfonamide moiety. wikipedia.org

Antidiabetic: The sulfonylurea class of drugs, used to manage type 2 diabetes, is built upon a sulfonamide framework. wikipedia.org

Anticancer: Sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers. ajchem-b.comajchem-b.com

Antiviral and Anti-inflammatory: The functional group is also present in drugs with antiviral and anti-inflammatory properties. ajchem-b.comresearchgate.net

The Synergy of Quinoline and Sulfonamide Moieties

Historical Development and Evolution of Quinoline-Sulfonamide Chemistry

The synthesis of quinoline derivatives has a long history, with classic methods like the Skraup and Doebner-von Miller reactions being fundamental. rsc.orggoogle.com The development of quinoline-sulfonamides followed the establishment of both quinoline chemistry and the discovery of sulfonamide drugs. Early patents and research explored the therapeutic potential of these hybrid molecules in various disease areas, including their use as bronchodilators and for treating gastrointestinal disturbances. google.com

More recent synthetic efforts have focused on creating diverse libraries of quinoline-sulfonamide derivatives to explore their structure-activity relationships (SAR). nih.gov These studies often involve the strategic placement of the sulfonamide group on the quinoline ring and the introduction of various substituents to modulate biological activity. researchgate.net

Future Directions: 7 Methylquinoline 8 Sulfonamide and Its Derivatives

Current Research Trajectories and Potential of this compound Derivatives

Recent studies have explored the synthesis and biological evaluation of various quinoline-sulfonamide derivatives, including those with substitution patterns similar to this compound. This research has shown that these compounds can exhibit a range of promising biological activities.

For instance, a study on the synthesis of 7-methyl-8-nitroquinoline, a precursor to this compound, highlights its importance as a key starting material in medicinal chemistry. brieflands.com The selective synthesis of this intermediate is crucial for developing a variety of quinoline (B57606) derivatives for biological testing. brieflands.com

Research into quinoline-8-sulfonamides has identified them as potential inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in tumor cell metabolism. mdpi.com This suggests a potential anticancer application for derivatives of this compound. In one study, a series of quinoline-8-sulfonamide (B86410) derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com

Furthermore, the hybridization of quinoline and sulfonamide moieties has been explored as a strategy to combat bacterial resistance. nih.gov A series of quinoline-sulfonamide hybrids were synthesized and showed promising antibacterial activity, with some compounds demonstrating synergistic effects with existing antibiotics like ciprofloxacin (B1669076). nih.gov

Other research has focused on developing quinoline-based sulfonamides as selective inhibitors of carbonic anhydrase IX (CA IX), a cancer-associated enzyme. nih.gov These studies have shown that specific substitution patterns on the quinoline ring can lead to potent and selective inhibition of CA IX. nih.govresearchgate.net

The table below summarizes some of the research findings on quinoline-sulfonamide derivatives, illustrating the diverse biological targets and potential therapeutic applications.

| Compound Class | Biological Target/Activity | Research Focus |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) Inhibition | Anticancer activity |

| Quinoline-sulfonamide hybrids | Antibacterial | Overcoming bacterial resistance |

| Quinoline-based sulfonamides | Carbonic Anhydrase IX (CA IX) Inhibition | Anticancer activity |

| 7-Chloroquinoline sulfonamides | Antibacterial and Antifungal | Antimicrobial activity |

These research trajectories indicate that this compound and its analogs are valuable scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The strategic combination of the quinoline and sulfonamide moieties continues to be a fruitful area of investigation in medicinal chemistry.

Rational Design Principles for Ligand Development

The rational design of quinoline-sulfonamide ligands is fundamentally based on the strategic combination of two pharmacologically significant scaffolds: quinoline and sulfonamide. This molecular hybridization aims to create new chemical entities with potentially enhanced or novel biological activities. The quinoline core is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The sulfonamide group is another crucial moiety in medicinal chemistry, known for its role in antibacterial drugs that inhibit the bacterial folate biosynthesis pathway. nih.gov

The core principle behind designing these hybrid molecules is to merge the distinct therapeutic advantages of both the quinoline and sulfonamide fragments into a single molecule. nih.gov This approach can lead to compounds with improved efficacy, simplified administration, and potentially reduced side effects compared to combination therapies. nih.gov For instance, the design of quinoline-sulfonamide hybrids as antibacterial agents leverages the DNA synthesis inhibitory properties of quinolones and the folate pathway inhibition by sulfonamides. nih.gov

A key aspect of the rational design process involves computational studies, such as molecular docking and molecular dynamics. mdpi.comnih.gov These in silico methods allow researchers to predict how a designed ligand will bind to a specific biological target, such as an enzyme or receptor. For example, in the design of quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, molecular docking was used to predict the binding interactions within the active site of the protein. mdpi.comnih.gov These studies help in understanding the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. mdpi.com

The design process also considers the physicochemical properties of the resulting molecules. In silico predictions of properties like lipophilicity and drug-likeness are often performed to ensure that the designed compounds have favorable pharmacokinetic profiles. nih.gov

Impact of Substituent and Positional Modifications on Molecular Interactions

The biological activity of quinoline-sulfonamides can be significantly influenced by the nature and position of substituents on the quinoline ring and the sulfonamide group. Structure-Activity Relationship (SAR) studies are crucial for understanding these effects and for optimizing the potency and selectivity of lead compounds.

For the quinoline-8-sulfonamide scaffold, modifications at various positions have been shown to impact molecular interactions and biological activity. For example, in the context of PKM2 inhibition, the quinoline moiety itself is critical for interacting with a flat, largely non-polar surface within the enzyme's active site. mdpi.com The sulfonamide group plays a key role in forming hydrogen bonds with specific amino acid residues, such as Tyr390. mdpi.com

The substitution on the sulfonamide nitrogen is particularly important. The addition of a methyl group to the sulfonamide nitrogen in a quinoline-8-sulfonamide derivative resulted in a steric clash with a leucine (B10760876) residue (Leu353) in the PKM2 active site, leading to a loss of activity. mdpi.com This highlights the sensitivity of the binding pocket to even small structural changes.

In a series of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, various secondary amines and other groups were attached to the sulfonamide moiety. researchgate.net The resulting compounds showed varying degrees of antimicrobial activity, indicating that the nature of the substituent on the sulfonamide nitrogen directly impacts the biological effect. researchgate.net

The following table summarizes the impact of specific substitutions on the activity of quinoline-sulfonamides based on available research:

| Parent Scaffold | Modification | Effect on Activity/Interaction | Target/Assay |

| Quinoline-8-sulfonamide | Methylation of sulfonamide nitrogen | Loss of activity | PKM2 Inhibition |

| 7-Methylquinoline | Nitration at C8 position | Key intermediate for further synthesis | Chemical Synthesis |

| 8-Hydroxy-7-iodoquinoline-5-sulfonamide | Addition of various secondary amines to sulfonamide | Moderate to good antimicrobial activity | Antibacterial/Antifungal |

Bioisosteric Replacement Strategies in Quinoline-Sulfonamide Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. nih.govcambridgemedchemconsulting.com This approach involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.com

In the context of quinoline-sulfonamide scaffolds, bioisosteric replacement can be applied to various parts of the molecule. For example, the sulfonamide group itself can be considered a bioisostere for other functional groups. While direct examples for this compound are not extensively detailed in the provided context, the principles can be inferred from related structures.

One common bioisosteric replacement for a sulfonamide group is a carboxamide or a carboxylic acid group. youtube.com However, in the case of sulfonamide antibiotics, replacing the sulfonamide group often leads to a loss of activity, highlighting the critical role of this specific moiety. youtube.com

A more subtle bioisosteric replacement involves the substitution of one part of the quinoline ring system or its substituents. For instance, in a study of quinoline carboxamides, a benzanilide (B160483) moiety was replaced with a biphenyl (B1667301) group. nih.gov This bioisosteric switch was aimed at improving the metabolic stability of the compounds while maintaining their activity as ABCG2 modulators. nih.gov This demonstrates how bioisosteric replacement can be used to address specific liabilities of a lead compound.

The concept of bioisosterism is broad and can range from simple atom swaps (e.g., fluorine for a hydrogen atom) to more complex ring system replacements. cambridgemedchemconsulting.com The key is that the replacement maintains the key interactions necessary for biological activity.

Combinatorial Chemistry Approaches in Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large and diverse libraries of compounds for high-throughput screening. This approach is particularly useful in the early stages of drug discovery for identifying new lead compounds.

For quinoline-sulfonamides, combinatorial approaches can be used to synthesize a wide range of analogs by systematically varying the substituents on both the quinoline and sulfonamide moieties. The synthesis of quinoline-sulfonamide derivatives often involves multi-step reaction sequences. For example, a general approach could involve the synthesis of a quinoline core, followed by chlorosulfonylation to introduce the sulfonyl chloride group, and finally, reaction with a library of different amines to generate a diverse set of sulfonamides. mdpi.com

The synthesis of a series of 8-quinolinesulfonamido-1,2,3-triazoles utilized a click chemistry reaction (copper-catalyzed azide-alkyne cycloaddition) to link the quinoline-sulfonamide scaffold to another chemical entity. mdpi.comnih.gov This modular approach is well-suited for combinatorial synthesis, where different alkynes and azides can be combined to create a large library of compounds.

Solid-phase synthesis is another technique that is often employed in combinatorial chemistry. In the synthesis of quinoline carboxamides, a solid-phase approach was used to generate a library of N-(biphenyl-3-yl)quinoline carboxamides. nih.gov This method allows for the efficient synthesis and purification of a large number of compounds.

The generation of a library of quinoline-sulfonamide hybrids with potential antibacterial activity also demonstrates a combinatorial mindset, where two key pharmacophores are combined to create a new set of molecules for biological evaluation. nih.gov

Enzyme Inhibition and Modulation

Carbonic Anhydrase (CA) Isoform Selectivity and Binding Kinetics

Derivatives of quinoline-based benzenesulfonamides have been developed as potent inhibitors of carbonic anhydrase (CA), with a particular focus on cancer-related isoforms. nih.govresearchgate.net A series of these compounds, specifically those with a 4-anilinoquinoline scaffold, have demonstrated significant inhibitory action against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov

Notably, para-sulfonamide derivatives have shown the most promising results, with strong inhibitory activity against the cancer-associated isoforms hCA IX and hCA XII. nih.govresearchgate.net For instance, certain para-sulfonamide compounds exhibited inhibition constants (KIs) of 25.8 nM, 5.5 nM, and 18.6 nM against hCA IX, and 9.8 nM, 13.2 nM, and 8.7 nM against hCA XII. nih.govresearchgate.net Furthermore, a meta-sulfonamide derivative also displayed excellent inhibitory activity against hCA IX with a KI of 8.4 nM. nih.govresearchgate.net

In contrast, most of these derivatives were found to be weak inhibitors of the cytosolic isoforms hCA I and II, with some exceptions showing KIs below 10 µM. nih.gov The membrane-anchored isoform hCA IV was not inhibited by these compounds. nih.gov This selectivity towards tumor-associated isoforms like hCA IX, which is involved in cell proliferation and communication, highlights the potential of these quinoline-based sulfonamides in cancer therapy. researchgate.netnih.gov The primary sulfonamide group in these molecules acts as a zinc anchoring group, which is a key interaction for CA inhibition. nih.gov Molecular docking studies have been employed to understand and justify the observed CA inhibitory actions of these quinoline-based sulfonamides. nih.gov

| Compound Type | Target Isoform | Inhibition Constant (KI) |

| para-Sulfonamide Derivative 1 | hCA IX | 25.8 nM |

| para-Sulfonamide Derivative 2 | hCA IX | 5.5 nM |

| para-Sulfonamide Derivative 3 | hCA IX | 18.6 nM |

| meta-Sulfonamide Derivative | hCA IX | 8.4 nM |

| para-Sulfonamide Derivative 1 | hCA XII | 9.8 nM |

| para-Sulfonamide Derivative 2 | hCA XII | 13.2 nM |

| para-Sulfonamide Derivative 3 | hCA XII | 8.7 nM |

Pyruvate Kinase M2 (PKM2) Modulatory Effects

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism, and its modulation is an attractive therapeutic strategy. nih.govresearchgate.net Quinoline-8-sulfonamide derivatives have been designed and evaluated as modulators of PKM2. nih.govresearchgate.netmdpi.com These compounds can shift the equilibrium between the highly active tetrameric state and the less active dimeric state of PKM2, thereby impacting cancer cell metabolism. nih.govmdpi.com

One particular study identified a quinoline-8-sulfonamide derivative, compound 9a, as a potent modulator of PKM2 through in silico screening. nih.govresearchgate.net Subsequent in vitro experiments confirmed that this compound effectively reduced intracellular pyruvate levels in A549 lung cancer cells. nih.govresearchgate.netmdpi.com This reduction in pyruvate is a direct consequence of PKM2 modulation and has a significant impact on cancer cell viability and cell cycle progression. nih.govmdpi.com The introduction of a second quinolinyl fragment to the modulator molecule was found to be a key structural feature for this activity. nih.gov

PKM2 is overexpressed in a wide range of cancers, and its role extends beyond glycolysis to include the promotion of cell proliferation and resistance to apoptosis. mdpi.com The ability of quinoline-8-sulfonamide derivatives to modulate PKM2 activity presents a promising avenue for the development of selective anticancer agents. nih.govmdpi.com

Other Enzyme Targets (e.g., Monoamine Oxidases, Cholinesterases, Zinc Proteases)

Beyond the well-studied targets, quinoline derivatives have shown inhibitory activity against other enzymes. For instance, some substituted quinolines have been identified as noncovalent inhibitors of the 20S proteasome, a key player in intracellular protein degradation. nih.gov One such quinoline compound demonstrated modest inhibition of the chymotrypsin-like activity of the proteasome with an IC50 of 14.4 μM. nih.gov Kinetic studies suggested a mixed-type inhibition, indicating an allosteric mechanism where the inhibitor binds to a site other than the active site. nih.gov

Cell-Based Biological Response Studies (in vitro)

Cellular Antiproliferative Activities in Cancer Cell Lines

Quinoline-8-sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com For example, a specific derivative, compound 9a, exhibited high cytotoxicity towards several cancer cell lines, with IC50 values of 233.9 µg/mL (C32), 168.7 µg/mL (COLO829), 273.5 µg/mL (MDA-MB-231), 339.7 µg/mL (U87-MG), and 223.1 µg/mL (A549). mdpi.com This compound also showed high selectivity, being more cytotoxic to cancer cells than to normal cells. nih.govresearchgate.net

The antiproliferative effects of these compounds are linked to their ability to modulate PKM2 activity, leading to a reduction in the number of cancer cells. mdpi.com In A549 lung cancer cells, treatment with a quinoline-8-sulfonamide derivative resulted in a significant decrease in cell number. mdpi.com Furthermore, some quinoline-based sulfonamides have been shown to induce apoptosis in cancer cells. nih.gov

Other sulfonamide derivatives have also exhibited potent cytotoxic activity. nih.gov For instance, two compounds, 8a and 8b, showed significant cytotoxicity against HeLa, MCF-7, and MDA-MB-231 cancer cell lines, with IC50 values ranging from 1.62 to 12.74 µM. nih.gov These findings underscore the potential of sulfonamide-containing compounds as promising candidates for the development of new anticancer drugs. nih.gov

| Compound | Cell Line | IC50/GI50 |

| Compound 9a | C32 | 233.9 µg/mL (0.520 mM) |

| Compound 9a | COLO829 | 168.7 µg/mL (0.376 mM) |

| Compound 9a | MDA-MB-231 | 273.5 µg/mL (0.609 mM) |

| Compound 9a | U87-MG | 339.7 µg/mL (0.756 mM) |

| Compound 9a | A549 | 223.1 µg/mL (0.496 mM) |

| Compound 8a | HeLa | 10.9 ± 1.01 µM |

| Compound 8a | MDA-MB-231 | 19.22 ± 1.67 µM |

| Compound 8a | MCF-7 | 12.21 ± 0.93 µM |

| Compound 8b | HeLa | 7.2 ± 1.12 µM |

| Compound 8b | MDA-MB-231 | 4.62 ± 0.13 µM |

| Compound 8b | MCF-7 | 7.13 ± 0.13 µM |

Cell Viability and Selective Cytotoxicity in Cell Lines

Derivatives of quinoline-sulfonamide have demonstrated significant cytotoxic potential against various cancer cell lines in preclinical studies. Research into 8-quinolinesulfonamide derivatives has identified compounds with notable anti-proliferative effects. For instance, a specific quinoline-8-sulfonamide derivative, compound 9a , was shown to significantly reduce the number of A549 lung cancer cells. mdpi.com This effect was correlated with a reduction in intracellular pyruvate levels, indicating an impact on cancer cell metabolism. mdpi.com Importantly, this compound exhibited greater cytotoxicity towards cancer cells compared to normal cells, suggesting a degree of selectivity in its action. mdpi.com

Furthermore, other complex quinoline derivatives have confirmed this cytotoxic activity across a broader range of cancers. The compound 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) , an indoloquinoline, has been tested for its cytotoxic effects on several human cancer cell lines, including liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549). nih.gov Treatment with BAPPN led to a significant, dose-dependent decrease in the viability of these cell lines. nih.gov This broad-spectrum cytotoxic activity highlights the potential of the quinoline scaffold as a basis for developing new anticancer agents. nih.gov

Table 1: Cytotoxic Activity of Quinoline Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cell Line | Effect | Source |

|---|---|---|---|---|

| Quinoline-8-sulfonamide | Compound 9a | A549 (Lung) | Significantly reduced cell number | mdpi.com |

| Indoloquinoline | BAPPN | HepG2 (Liver) | Dose-dependent decrease in cell viability | nih.gov |

| Indoloquinoline | BAPPN | HCT-116 (Colon) | Dose-dependent decrease in cell viability | nih.gov |

| Indoloquinoline | BAPPN | MCF-7 (Breast) | Dose-dependent decrease in cell viability | nih.gov |

| Indoloquinoline | BAPPN | A549 (Lung) | Dose-dependent decrease in cell viability | nih.gov |

Modulation of Cellular Pathways and Biomarkers

The cytotoxic effects of quinoline-sulfonamide derivatives are underpinned by their ability to modulate key cellular pathways and biomarkers associated with cancer cell proliferation and survival.

One significant mechanism is the regulation of cancer metabolism. A synthesized quinoline-8-sulfonamide derivative (compound 9a ) was found to decrease intracellular pyruvate levels in A549 lung cancer cells by approximately 50%. mdpi.com This was accompanied by an impact on cell-cycle phase distribution, indicating a disruption of normal cell division processes. mdpi.com

Another critical pathway affected is apoptosis, or programmed cell death. The indoloquinoline derivative BAPPN was found to induce apoptosis in liver, colon, breast, and lung cancer cells. nih.gov This was achieved by increasing the expression of pro-apoptotic proteins, specifically caspase-3 (a key executioner of apoptosis) and the tumor suppressor protein p53. nih.gov Concurrently, BAPPN was shown to downregulate proteins essential for cancer proliferation and angiogenesis. It significantly reduced the expression of Proliferating Cell Nuclear Antigen (PCNA) and Ki67, both of which are markers for cell proliferation. nih.gov Additionally, it decreased the secretion of Vascular Endothelial Growth Factor (VEGF), a protein crucial for the formation of new blood vessels that supply tumors. nih.gov

Anti-infective Profiling (in vitro)

Antibacterial Spectrum and Activity Against Pathogenic Microorganisms

Quinoline-sulfonamide derivatives have emerged as a promising class of antibacterial agents, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The hybridization of the quinoline scaffold with a sulfonamide moiety has been a successful strategy to develop new agents with significant antibacterial potential. nih.gov

Derivatives of 7-methoxyquinoline-4-amino-benzenesulfonamide have shown particular efficacy. One such derivative, compound 3l , demonstrated the highest effect against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.gov Other compounds in this series also showed broad-spectrum activity against pathogens commonly associated with urinary tract infections, such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Research on C-2 derivatized 8-sulfonamidoquinolines has identified compounds with potent, zinc-dependent antibacterial activity, especially against pathogens causing bovine mastitis. doi.org In the presence of supplementary zinc, these compounds showed significant activity against Streptococcus uberis, with MIC values as low as 0.125 µg/mL. doi.org This highlights a specific mechanism of action dependent on metal ion chelation. doi.org Other studies on novel sulfamidophosphonate derivatives bearing a quinoline moiety also reported excellent antibacterial inhibition. nih.gov

Table 2: In Vitro Antibacterial Activity of Quinoline-Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Specific Pathogen | Activity (MIC) | Source |

|---|---|---|---|

| 7-Methoxyquinoline-sulfonamide (3l) | Escherichia coli | 7.812 µg/mL | nih.gov |

| 7-Methoxyquinoline-sulfonamide (3c) | Escherichia coli | Increased activity over parent compound | nih.gov |

| 7-Methoxyquinoline-sulfonamide (3c) | Pseudomonas aeruginosa | Active | nih.gov |

| 7-Methoxyquinoline-sulfonamide (3c) | Staphylococcus aureus | Active | nih.gov |

| C-2 Derivatized 8-sulfonamidoquinoline | Streptococcus uberis | 0.125 µg/mL (with zinc) | doi.org |

| C-2 Derivatized 8-sulfonamidoquinoline | Staphylococcus aureus | Active (with zinc) | doi.org |

| Quinoline Sulfamidophosphonate (4f) | Gram-positive & Gram-negative bacteria | Good zone of inhibition | nih.gov |

| Quinoline Sulfamidophosphonate (4g) | Gram-positive & Gram-negative bacteria | Good zone of inhibition | nih.gov |

Antifungal Activities

In addition to their antibacterial properties, quinoline-sulfonamide derivatives have demonstrated notable antifungal activity against various pathogenic fungi. Studies have shown that these compounds can be effective against both yeast and filamentous fungi.

A series of 7-methoxyquinoline-sulfonamide derivatives were screened for their activity against unicellular fungi. nih.govCompound 3l from this series was highly effective against Candida albicans, with an MIC of 31.125 µg/mL. nih.gov Another derivative, compound 3c , which features a guanidino group, also showed a relative increase in activity against C. albicans. nih.gov

Other research focusing on novel sulfamidophosphonate derivatives with a quinoline moiety found that several compounds exhibited excellent antifungal inhibition. nih.gov Specifically, compounds 4f, 4g, 4m, and 4i were identified as the most potent, with MIC values ranging from 0.25 to 1 µg/mL against the tested fungal strains. nih.gov Furthermore, studies on 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives also reported moderate to good antifungal activities, comparable to standard antifungal drugs. researchgate.net The structural relatives, 7-chloro and 7-bromo-8-quinolinol-5-sulfonic acids , also showed significant fungal inhibition. nih.gov

Antimalarial Activity in Parasite Strains

The quinoline core is the foundation of several established antimalarial drugs, and modern research has focused on creating hybrid molecules to combat widespread drug resistance. future-science.comnih.gov Hybrid compounds that link a 7-chloroquinoline moiety to an arylsulfonamide group have shown significant promise against Plasmodium falciparum, the most lethal malaria parasite. future-science.comresearchgate.net

In one study, a series of fifteen 7-chloroquinoline-sulfonamide hybrids were tested against the chloroquine-resistant W2 clone of P. falciparum. researchgate.net The compounds displayed potent schizonticidal activity, with IC₅₀ values ranging from 0.05 to 1.63 µM. researchgate.net Notably, ten of these compounds had IC₅₀ values lower than both chloroquine (B1663885) and sulfadoxine, two standard antimalarial drugs. nih.govresearchgate.net The most active compounds from this series also demonstrated efficacy in vivo, inhibiting Plasmodium berghei parasitemia in a mouse model by up to 49%. nih.govresearchgate.net The design of these hybrids was inspired by combining the pharmacophores of chloroquine and sulfadoxine. nih.gov The presence of a substituent at the 4-position of the arylsulfonamide group was found to enhance the antimalarial efficacy. researchgate.net

Table 3: In Vitro Antimalarial Activity of Quinoline-Sulfonamide Hybrids This table is interactive. You can sort and filter the data.

| Compound Series | Parasite Strain | Activity (IC₅₀) | Source |

|---|---|---|---|

| 7-Chloroquinoline-sulfonamide Hybrids | P. falciparum (W2, Chloroquine-Resistant) | 0.05 - 1.63 µM | researchgate.net |

| 7-Chloroquinoline-sulfonamide Hybrids | P. falciparum (3D7) | 1.49 - 13.49 µM | future-science.com |

| Quinoline-sulfonamide Hybrid (41) | P. falciparum (3D7) | 0.05 µM | nih.govresearchgate.net |

| Quinoline-sulfonamide Hybrid (41) | P. falciparum (K1) | 0.41 µM | nih.govresearchgate.net |

Mechanistic Insights into Molecular Target Engagement

The diverse biological activities of this compound and its derivatives stem from their ability to engage with multiple molecular targets in cancer cells and pathogenic microorganisms.

In Cancer: A primary target identified in cancer cells is the M2 isoform of pyruvate kinase (PKM2) , an enzyme critical for the altered metabolism of tumors. mdpi.com Quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2, shifting it between its active and inactive states to disrupt tumor cell metabolism. mdpi.com The engagement with PKM2 leads to reduced intracellular pyruvate levels and subsequent inhibition of cell proliferation. mdpi.com Additionally, the cytotoxic effects are mediated by the induction of apoptosis through the upregulation of caspase-3 and p53 , key proteins in the programmed cell death pathway. nih.gov

In Bacteria: The antibacterial action of sulfonamides is classically attributed to the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS) . nih.govmdpi.com This enzyme is essential for the synthesis of folic acid, a necessary precursor for DNA replication in bacteria. By blocking this enzyme, quinoline-sulfonamide hybrids effectively halt bacterial growth. nih.govmdpi.com A distinct mechanism has been identified for certain 8-sulfonamidoquinolines, which act as zinc ionophores . doi.org These molecules chelate zinc ions and transport them across the bacterial cell membrane, disrupting the pathogen's essential metal ion homeostasis and leading to cell death. doi.org This mode of action is particularly effective against mastitis-causing bacteria. doi.org

In Malaria Parasites: For antimalarial activity, a key mechanism for quinoline-based drugs is the inhibition of hemozoin formation . nih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline-sulfonamide hybrids are believed to interfere with this process, leading to a buildup of toxic heme that kills the parasite. nih.gov

Computational and Theoretical Investigations of 7 Methylquinoline 8 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. For sulfonamide derivatives, these methods are used to predict molecular geometry, orbital energies, and the distribution of electron density, which are crucial determinants of molecular reactivity and interaction capabilities. researchgate.net

Standard computational approaches involve geometry optimization using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G+(d,p). researchgate.netnih.gov These calculations yield critical data points:

Optimized Molecular Structure: Provides the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). This is vital for understanding non-covalent interactions, such as hydrogen bonding.

Theoretical Spectral Analysis: Computational methods can predict electronic transition bands (UV-Vis spectra) and vibrational frequencies (IR spectra), which helps in the characterization of the compound. nih.gov

While specific DFT studies exclusively on 7-Methylquinoline-8-sulfonamide are not detailed in the reviewed literature, the established methodologies for related sulfonamides provide a clear framework for its analysis. researchgate.netnih.gov Such studies would elucidate how the 7-methyl group influences the electronic properties of the quinoline-8-sulfonamide (B86410) scaffold.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For the quinoline-8-sulfonamide scaffold, docking studies have revealed potential inhibitory roles against various enzymes implicated in diseases like cancer and neurodegenerative disorders.

A key area of investigation for quinoline-8-sulfonamide derivatives is the inhibition of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer metabolism. nih.gov Docking studies of these derivatives into the PKM2 active site (e.g., PDB ID: 4G1N) have identified crucial interactions that stabilize the ligand-protein complex. Similarly, quinoline-sulfonamides have been docked against targets for Alzheimer's disease, including monoamine oxidases (MAO-A, MAO-B) and cholinesterases (AChE, BChE), to evaluate their potential as multi-target neurotherapeutics. nih.gov

The binding modes are characterized by a network of interactions between the ligand and key amino acid residues in the target's active site.

Table 1: Summary of Predicted Interactions for the Quinoline-Sulfonamide Scaffold

| Interaction Type | Description | Potential Interacting Moieties | Ref |

|---|---|---|---|

| Hydrogen Bonding | The sulfonamide group (SO₂NH₂) is a potent hydrogen bond donor and acceptor, forming critical bonds with polar residues. | Sulfonamide group, Quinoline (B57606) nitrogen | nih.govnih.gov |

| π-π Stacking | The aromatic quinoline ring interacts favorably with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Histidine. | Quinoline ring system | nih.govnih.gov |

| π-Sulfur Interaction | An interaction between the electron-rich π-system of the quinoline ring and the sulfur atom of the sulfonamide group or a methionine residue. | Quinoline ring, Sulfonamide group | nih.govnih.gov |

| Hydrophobic Interactions | Alkyl groups, such as the methyl group at position 7, and the quinoline ring itself can form van der Waals interactions with nonpolar residues. | Quinoline ring, Methyl group | nih.govnih.gov |

These docking studies suggest that the this compound scaffold is a promising pharmacophore for designing inhibitors that can effectively fit into the binding pockets of various therapeutic targets.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can validate docking poses, reveal important conformational changes, and provide a more accurate estimation of binding affinity.

In studies of quinoline-8-sulfonamide derivatives as PKM2 inhibitors, MD simulations were performed to verify the stability of the computationally predicted binding modes. nih.gov These simulations confirmed that the ligands remained stably bound within the active site throughout the simulation period, maintaining the key interactions identified by docking.

Similarly, MD simulations were crucial in the evaluation of quinoline-sulfonamides as potential inhibitors for Alzheimer's disease targets. nih.gov The simulations were used to confirm the stability of the top-ranked compounds in the active sites of MAO-A, MAO-B, AChE, and BChE, adding a higher degree of confidence to the docking results. These studies underscore the importance of MD simulations in confirming that the designed ligand forms a stable and lasting complex with its intended biological target, a critical step in hit-to-lead optimization.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new bioactive compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

The quinoline-8-sulfonamide scaffold can be utilized in two primary ways within this context:

Pharmacophore Model Development: A series of active quinoline-sulfonamide analogs can be used to generate a common-feature pharmacophore model. This model serves as a 3D query to search for new, structurally diverse compounds that possess the same key features and are therefore likely to exhibit similar biological activity. nih.govresearchgate.netnih.gov

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that are structurally similar to this compound or that can dock favorably into a specific target's active site. researchgate.net This approach has been successfully used to identify novel sulfonamide and quinoline-based inhibitors for various targets. researchgate.netresearchgate.net For example, a virtual screening campaign based on a pharmacophoric model for GLI1 inhibitors successfully identified novel quinoline derivatives with significant antiproliferative activity. researchgate.net

These methods accelerate the discovery of novel hits by filtering massive virtual libraries down to a manageable number of promising candidates for synthesis and experimental testing.

In Silico Assessment of Pharmacokinetic Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage drug development failures. In silico tools provide rapid predictions of these pharmacokinetic parameters based on the molecule's chemical structure. ri.se Web-based platforms like SwissADME and pkCSM are commonly used to evaluate a compound's drug-likeness and ADME profile. nih.govjournalijtdh.comresearchgate.net

Table 2: Representative In Silico Pharmacokinetic Profile for this compound

| Property Class | Parameter | Predicted Value/Characteristic | Significance | Ref |

|---|---|---|---|---|

| Physicochemical | Molecular Formula | C₁₀H₁₀N₂O₂S | Basic chemical identity | uni.lu |

| Molecular Weight | 222.26 g/mol | Within Lipinski's rule (<500), favors absorption. | uni.lu | |

| XlogP (Lipophilicity) | 1.1 | Indicates good balance between solubility and permeability. | uni.lu | |

| Absorption | GI Absorption | Predicted High | Suggests good absorption from the gastrointestinal tract. | journalijtdh.com |

| Caco-2 Permeability | Predicted Moderate to High | Indicates potential for good intestinal membrane permeation. | nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Prediction Dependent on Model | Crucial for CNS targets; may be limited or possible. | journalijtdh.com |

| P-glycoprotein (P-gp) Substrate | Predicted No | If not a substrate, less susceptible to efflux from cells. | journalijtdh.com | |

| Metabolism | CYP450 Inhibitor (e.g., 2D6, 3A4) | Prediction Dependent on Model | Predicts potential for drug-drug interactions. | nih.gov |

| Excretion | Total Clearance | Prediction Dependent on Model | Indicates the rate of removal from the body. | nih.gov |

| Toxicity | AMES Mutagenicity | Predicted Non-mutagen | Predicts lack of potential to cause DNA mutations. | nih.gov |

This predictive analysis suggests that this compound possesses favorable drug-like properties, such as good oral bioavailability, making it a viable candidate for further investigation.

Advanced Analytical and Spectroscopic Characterization Methodologies in Quinoline Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic compounds like 7-Methylquinoline-8-sulfonamide. This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a quinoline-sulfonamide, the chemical shifts (δ) of the protons provide insight into their electronic environment. Protons on the aromatic quinoline (B57606) ring are typically observed in the downfield region of the spectrum, while the protons of the methyl group appear at a more upfield position. The coupling patterns between adjacent protons, known as spin-spin coupling, are invaluable for assigning the specific positions of the protons on the quinoline ring. For instance, the signal for the hydrogen atom of a sulfonamide group (SO₂NH) is typically observed as a singlet at a downfield chemical shift, and its disappearance upon the addition of D₂O can confirm its identity. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are characteristic of the type of carbon atom (e.g., aromatic, methyl) and its local chemical environment. For example, the carbon atoms of the quinoline ring will resonate at different frequencies depending on their position and substitution. nih.gov

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for a Quinoline-Sulfonamide Derivative

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| NH (Sulfonamide) | ~10.2 | - |

| CH₃ (Methyl) | ~2.7 | ~18 |

Note: This table provides representative chemical shift ranges. Actual values for this compound may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound. nih.gov

In a typical MS experiment, the molecule is ionized, often using a soft ionization technique like Electrospray Ionization (ESI), to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion is then measured. The fragmentation pattern of the molecule, which can be induced in the mass spectrometer, provides further structural information. For this compound, characteristic fragments might arise from the cleavage of the sulfonamide bond or the loss of the methyl group.

Interactive Data Table: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.05358 |

| [M+Na]⁺ | 245.03552 |

| [M-H]⁻ | 221.03902 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and probe the electronic structure of molecules, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretch of the sulfonamide group, the S=O stretches (asymmetric and symmetric), and the aromatic C-H and C=C stretches of the quinoline ring would all be present at their expected frequencies, providing a molecular fingerprint. ripublication.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the conjugated quinoline ring system. ripublication.comresearchgate.netnih.gov The wavelength of maximum absorption (λmax) and the intensity of the absorption are characteristic of the compound. This technique is also useful for quantitative analysis.

Interactive Data Table: Typical IR Absorption Frequencies for Quinoline-Sulfonamides

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| S=O | Asymmetric Stretch | 1300 - 1350 |

| S=O | Symmetric Stretch | 1120 - 1160 |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating mixtures and assessing the purity of compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to obtain a preliminary indication of purity. ripublication.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a given set of conditions (stationary phase and mobile phase). rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the accurate determination of purity. A sample is passed through a column under high pressure, and the time it takes for the compound to emerge (the retention time) is measured. The purity of the sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram.

Future Perspectives and Research Directions for 7 Methylquinoline 8 Sulfonamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For 7-Methylquinoline-8-sulfonamide, future efforts will likely concentrate on moving beyond traditional synthesis routes, which can be complex and may generate significant waste. brieflands.com

Current synthetic approaches often involve multi-step procedures. For instance, the synthesis of quinoline-8-sulfonamide (B86410) derivatives can begin with the acylation of an aminoquinoline with a substituted benzenesulfonyl chloride. nih.gov Another route involves the reaction of quinoline-8-sulfonyl chloride with various amines. rsc.org A two-step synthesis of 7-methyl-8-nitroquinoline, a potential precursor, starts from m-toluidine. brieflands.com

Discovery of Underexplored Biological Targets and Pathways

While quinoline (B57606) sulfonamides have been investigated for a range of biological activities, including as antibacterial and anticancer agents, a vast landscape of potential molecular targets remains to be explored. nih.govbohrium.com The structural features of this compound, with its distinct quinoline and sulfonamide moieties, suggest its potential to interact with a variety of biological macromolecules.

Recent studies have highlighted the potential of quinoline-sulfonamide hybrids to inhibit bacterial dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. nih.gov Additionally, certain derivatives have shown inhibitory activity against enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs), which are implicated in neurodegenerative diseases. rsc.org A significant area of interest is the modulation of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism, where some 8-quinolinesulfonamide derivatives have been identified as potential modulators. mdpi.comnih.gov

Future research should aim to systematically screen this compound against a broad panel of kinases, proteases, and other enzymes involved in critical cellular signaling pathways. Investigating its potential to disrupt protein-protein interactions or modulate epigenetic targets could also unveil novel therapeutic applications.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. chemrxiv.orgnih.gov These computational tools can be leveraged to design novel this compound derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. mdpi.comspringernature.comresearchgate.net

Generative AI models can propose new molecular structures based on learned patterns from existing chemical data. nih.gov For this compound, AI algorithms can be trained on datasets of known quinoline sulfonamides and their biological activities to predict novel derivatives with improved target affinity. Molecular docking and molecular dynamics simulations, guided by machine learning, can provide insights into the binding modes of these compounds with their biological targets, such as pyruvate kinase M2, helping to rationalize structure-activity relationships. mdpi.comnih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Potential in Advanced Chemical Biology Probes and Research Tools

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate complex biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular physiology and disease.

The quinoline-sulfonamide scaffold has been utilized in the development of fluorescent probes. nih.gov By functionalizing this compound with reporter groups such as fluorophores or biotin (B1667282) tags, researchers can create tools for visualizing the localization of target proteins within cells, pulling down protein complexes for further analysis, or quantifying enzyme activity in high-throughput screening assays. These probes would be instrumental in elucidating the mechanism of action of quinoline sulfonamide-based drugs and in identifying new drug targets.

Conceptual Advancements in Targeted Delivery Systems

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body at a therapeutic concentration. Targeted drug delivery systems (DDS) aim to enhance the therapeutic index of a drug by increasing its accumulation in the target tissue while minimizing off-target effects. mdpi.com

For this compound, future research could explore the development of novel delivery systems to improve its solubility, stability, and targeted delivery. This could involve encapsulation within nanoparticles, liposomes, or conjugation to polymers or antibodies that specifically recognize cell surface receptors on cancer cells or other diseased tissues. mdpi.com Such targeted approaches would be particularly beneficial for enhancing the efficacy of this compound in applications like cancer therapy, where minimizing systemic toxicity is crucial. The design of stimuli-responsive DDS, which release the drug in response to specific triggers at the target site (e.g., pH, enzymes), represents another exciting frontier.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methylquinoline-8-sulfonamide, and how can reaction conditions be optimized for yield improvement?

- Methodology : The quinoline core is typically synthesized via the Skraup reaction using aniline derivatives, glycerol, and sulfuric acid. The sulfonamide group is introduced by reacting 7-methylquinoline with sulfonyl chloride under basic conditions (e.g., pyridine). Optimization involves adjusting molar ratios, temperature (e.g., 80–100°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for pH control). Post-synthetic purification via recrystallization or column chromatography is critical .

- Example Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Glycerol, H₂SO₄, 110°C | 65 |

| Sulfonylation | ClSO₂NH₂, pyridine, 50°C | 78 |

| Purification | Ethanol recrystallization | 92 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ ~2.5 ppm) and confirms sulfonamide substitution.

- IR Spectroscopy : Identifies S=O stretches (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]⁺ = 237.1 m/z).

- X-ray Crystallography : Resolves crystal structure for stereochemical confirmation .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

- Methodology : Solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) guide reaction medium choices. Low solubility in water necessitates organic solvents for homogeneous reactions. Solubility parameters (Hansen solubility) correlate with solvent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonamide introduction at the 8-position of 7-methylquinoline?

- Methodology : Computational studies (DFT at B3LYP/6-31G(d,p)) analyze electron density distribution. The 8-position’s higher nucleophilicity (due to methyl group’s electron-donating effect) favors electrophilic substitution. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) further validate transition-state stability .

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

- Methodology : Systematic reviews (PRISMA guidelines) and meta-analyses reconcile conflicting data. Factors include assay variability (e.g., cell-line specificity), purity thresholds (>95%), and dose-response curve standardization. Sensitivity analyses exclude outliers or adjust for confounding variables (e.g., solvent toxicity) .

Q. What computational models predict the binding affinity of this compound to enzymatic targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. Key parameters: binding energy (ΔG), hydrogen-bond networks, and hydrophobic pocket compatibility. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodology : Protective group strategies (e.g., Boc for amines) and steric hindrance minimization. Monitor intermediates via TLC/HPLC. For example, bromination at the 5-position avoids competing reactions by directing groups .

Guidelines for Data Reporting

- Experimental Replication : Document reagent grades (e.g., ≥98% purity), instrument calibration data, and trial repetitions (n ≥ 3) to ensure reproducibility .

- Conflict Resolution : Transparently report raw data, statistical methods (e.g., ANOVA), and error margins in publications to address contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.